Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate
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Overview
Description
Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate typically involves the reaction of 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in industrial reactors under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate involves the inhibition of specific enzymes, such as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting AHAS, the compound disrupts the growth and development of weeds, making it an effective herbicide .
Comparison with Similar Compounds
Similar Compounds
Pyrithiobac-sodium: Another herbicide with a similar structure and mode of action.
Bensulfuron-methyl: A sulfonylurea herbicide with comparable applications and chemical properties.
Uniqueness
Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the ethyl ester group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Biological Activity
Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a chloro-substituted benzoate moiety linked to a pyrimidine derivative through a sulfanyl group. Its molecular formula is C13H12ClN2O3S. The synthesis typically involves the reaction of 2-chlorobenzoic acid derivatives with 4,6-dimethoxypyrimidine-2-thiol under controlled conditions to yield the target compound.
Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 2-chlorobenzoic acid, 4,6-dimethoxypyrimidine-2-thiol | Stirring in ethanol at room temperature | 64% |
The reaction proceeds through nucleophilic substitution, where the sulfur atom of the pyrimidine derivative attacks the electrophilic carbon of the benzoate, forming the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In one study, compounds structurally related to this compound were tested against a range of microorganisms including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus flavus
The results demonstrated significant inhibition zones, suggesting strong antibacterial and antifungal properties .
The proposed mechanism involves interference with microbial cell wall synthesis and disruption of metabolic pathways critical for pathogen survival. The presence of the pyrimidine moiety is believed to enhance interaction with specific enzymes involved in these processes.
Study 1: Antibacterial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound had comparable or superior activity against resistant strains of Staphylococcus aureus.
Study 2: Antifungal Activity
Another study focused on its antifungal properties against Candida albicans. The compound showed a minimum inhibitory concentration (MIC) lower than that of commonly used antifungal agents, highlighting its potential as an alternative treatment option.
Toxicological Profile
While the biological activity is promising, it is crucial to assess the toxicity of this compound. Preliminary studies indicate low toxicity in mammalian cell lines at therapeutic concentrations. Further investigations are necessary to establish a comprehensive safety profile.
Safety Assessment Table
Parameter | Value |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg (rat) |
Skin Irritation | Mild |
Eye Irritation | Moderate |
Properties
CAS No. |
123343-07-7 |
---|---|
Molecular Formula |
C15H15ClN2O4S |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
ethyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate |
InChI |
InChI=1S/C15H15ClN2O4S/c1-4-22-14(19)13-9(16)6-5-7-10(13)23-15-17-11(20-2)8-12(18-15)21-3/h5-8H,4H2,1-3H3 |
InChI Key |
USVAJKGHSORVNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Cl)SC2=NC(=CC(=N2)OC)OC |
Origin of Product |
United States |
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